molecular formula C9H9ClN4O4 B2830909 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol CAS No. 372975-34-3

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

Cat. No. B2830909
M. Wt: 272.65
InChI Key: MEDGYQJLQCPHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol” has a molecular formula of C9H9ClN4O4 . It is a derivative of 7-nitro-2,1,3-benzoxadiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxadiazole ring substituted with a nitro group at the 4-position and a chloro group at the 7-position . The benzoxadiazole ring is further substituted with an amino group that is linked to a propan-1-ol group .


Physical And Chemical Properties Analysis

The compound has an average mass of 272.645 Da and a monoisotopic mass of 272.031219 Da .

Scientific Research Applications

Biomarkers in Inflammation and Autoimmune Diseases

The compound is utilized in the field of clinical biochemistry and immunology, particularly in the study of chronic inflammation and autoimmune diseases. For instance, nitro-aromatics like 3-nitrotyrosine, a derivative of the chemical , have been identified as potential biomarkers for oxidative damage in conditions like rheumatoid arthritis, highlighting the role of nitric oxide in joint damage (Kaur & Halliwell, 1994).

Analytical Chemistry and Psychiatric Research

In analytical chemistry, derivatives of this compound are used for pre-column fluorescence derivatization, aiding in the measurement of serum amino acid concentrations. This technique has been applied in psychiatric research, specifically in the study of schizophrenia, to understand the alterations in serum amino acid concentrations, highlighting gender-related differences and the potential influence of medications on these concentrations (Tomiya et al., 2007).

Neuropharmacology and Pain Management

In the realm of neuropharmacology, compounds structurally related to 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol have been studied for their potential in pain management and the understanding of pain mechanisms. For instance, certain D-amino acid oxidase inhibitors have shown potential in managing chronic neuropathic pain and could offer insights into the complex interactions between such compounds and morphine, providing a pharmacological basis for novel pain management strategies (Gong et al., 2012).

Environmental Health and Toxicology

The compound's derivatives also have significance in environmental health and toxicology. Studies have focused on the mutagenic and carcinogenic potential of nitro-aromatic hydrocarbons, which are structurally similar to 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol. These studies delve into the mutagenicity of these compounds for bacteria and mammalian cells and their potential role in inducing lung cancer, providing valuable information on the environmental and health impacts of these chemicals (Tokiwa et al., 1994).

Nuclear Medicine and Diagnostic Imaging

In the field of nuclear medicine and diagnostic imaging, derivatives of this compound are used in the development of radiotracers, such as 11C-CS1P1, targeting specific receptors like the sphingosine-1-phosphate receptor 1 (S1PR1). These radiotracers are crucial for visualizing and quantifying receptor expression and activity, thus playing a significant role in the diagnosis and monitoring of diseases like multiple sclerosis (Brier et al., 2022).

Future Directions

The future directions for this compound could involve further studies on its potential uses, such as its potential as an anticancer drug . Additionally, new derivatives with increased affinity and specificity for certain targets could be designed .

properties

IUPAC Name

3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGYQJLQCPHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1NCCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.